(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a useful research compound. Its molecular formula is C16H12BrFN2OS and its molecular weight is 379.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 865544-38-3, consists of a benzothiazole moiety that is known for various pharmacological properties, including antimicrobial and anticancer activities.
The molecular formula of this compound is C17H12BrN3OS2, with a molar mass of 418.33 g/mol. Key physical properties include:
- Density : 1.67 g/cm³ (predicted)
- Boiling Point : 590.8 °C (predicted)
- pKa : -2.34 (predicted)
These properties suggest that the compound may exhibit stability under various conditions, which is advantageous for pharmaceutical applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the benzothiazole structure. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 18 |
Target Compound | S. aureus | 20 |
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
In a study involving human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 10 |
MCF-7 | 8 |
A549 | 12 |
The proposed mechanism of action for this compound includes:
- Inhibition of Topoisomerase : Similar compounds have shown the ability to inhibit topoisomerase enzymes, crucial for DNA replication and transcription.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and subsequent cell death.
- Apoptosis Activation : It may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of benzothiazole derivatives, including our target compound, displayed significant antimicrobial activity against resistant strains of bacteria. The study utilized both in vitro assays and in vivo models to validate the efficacy.
- Cancer Cell Line Study : In another investigation reported in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, confirming its potential as a lead compound for further development in cancer therapy.
Eigenschaften
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2OS/c1-2-20-13-7-6-11(17)9-14(13)22-16(20)19-15(21)10-4-3-5-12(18)8-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLBCAPHOAZICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.